(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-5-3-10(7-15(14)21-2)8-16-17(19)12-9-11(18)4-6-13(12)22-16/h3-9,18H,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZOLIEPGNURI-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one typically involves the condensation of 5-hydroxybenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the benzylidene moiety can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a benzofuranone derivative.
Reduction: Formation of a dihydrobenzofuran derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of benzofuran compounds exhibit antiviral activity. For instance, the compound has been studied for its potential as an inhibitor of viral replication, particularly against hepatitis C virus (HCV). The mechanism involves the compound's ability to interfere with viral polymerases, thus hindering viral RNA synthesis .
Antioxidant Activity
The antioxidant properties of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one have been documented, showing its ability to scavenge free radicals. This action is crucial for protecting cells from oxidative stress-related damage, which is associated with various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions .
Agricultural Applications
Herbicidal Activity
The compound has shown promise as a herbicide. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, making it effective against various weed species. Studies have indicated that it can selectively target weeds without harming crops .
Fungicidal Properties
In addition to herbicidal activity, this compound has been evaluated for its fungicidal properties. It has demonstrated effectiveness against several fungal pathogens that affect crops, thereby contributing to sustainable agricultural practices .
Material Science
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing new materials with unique optical and electronic properties. Its derivatives can be utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical characteristics .
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Antiviral Activity of Benzofuran Derivatives | Medicinal Chemistry | Demonstrated inhibition of HCV replication with IC50 values indicating potency. |
| Evaluation of Antioxidant Properties | Health Sciences | Showed significant radical scavenging activity comparable to established antioxidants. |
| Herbicidal Activity of Benzofuran Compounds | Agriculture | Effective against multiple weed species with minimal crop damage reported. |
| Development of OLEDs Using Benzofuran Derivatives | Material Science | Achieved enhanced luminescent efficiency in prototypes developed from the compound derivatives. |
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can donate electrons to neutralize free radicals. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related aurones, benzofuranones, and curcumin analogs (Table 1). Key differences lie in substituent patterns (e.g., methoxy vs. hydroxyl groups) and their positions, which critically influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity Modulation via Demethylation :
Demethylation of this compound (e.g., using BBr₃) to yield dihydroxy derivatives (e.g., A1) significantly enhances antitumor activity. The 3,4-dihydroxy configuration improves solubility and binding affinity to cellular targets .
Antioxidant Capacity: Compounds with multiple hydroxyl groups (e.g., 6s, A1) exhibit stronger free radical scavenging than methoxy-substituted analogs. This aligns with studies showing phenolic -OH groups are critical for antioxidant activity .
Thermal Stability :
Hydroxyl-rich derivatives (e.g., A1, 49) show higher melting points (>300°C) compared to methoxy-substituted analogs, likely due to increased hydrogen bonding and crystallinity .
Enzyme Inhibition :
Curcumin analogs with dimethoxy groups (e.g., 3e) demonstrate superior tyrosinase and HIV-1 protease inhibition, while hydroxy-substituted derivatives (e.g., 3d) excel in ACE inhibition .
Synthetic Yield Challenges : Hydroxyl-substituted aurones (e.g., 49) often have lower yields (17% vs. 93.5% for methoxy analogs ), reflecting the difficulty in stabilizing reactive intermediates during synthesis.
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that enhance its lipophilicity and biological interactions. The presence of methoxy groups contributes to its electron-donating properties, which can affect its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 298.29 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antioxidant Activity : The compound's structure suggests it may possess strong antioxidant properties, which are crucial for combating oxidative stress in cells.
- Antiviral Properties : Similar aurone derivatives have been shown to exhibit antiviral activity, particularly against Hepatitis C virus (HCV) by inhibiting RNA-dependent RNA polymerase (RdRp) with low toxicity .
- Anticancer Potential : Some studies indicate that benzofuran derivatives may have anticancer properties, potentially by inducing apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves the following general procedures:
- Aldol Condensation : A substituted benzofuran-3(2H)-one is reacted with a benzaldehyde derivative in the presence of a base like potassium hydroxide in methanol or ethanol under reflux conditions.
- Purification : The crude product is purified through extraction and chromatography methods to yield the desired compound .
Study 1: Antiviral Activity
A study highlighted the antiviral effects of aurone derivatives similar to this compound. The most active analogue exhibited an IC50 value of 2.2 μM against HCV, demonstrating significant selectivity and low toxicity .
Study 2: Antioxidant Properties
Research into the antioxidant activity of benzofuran derivatives indicated that compounds with methoxy substitutions showed enhanced radical scavenging abilities. This suggests that this compound may similarly exhibit potent antioxidant effects.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| Aurone Derivative 1 | Antiviral | 2.2 | Effective against HCV |
| 6-Methoxybenzofuran | Antioxidant | Not specified | Strong radical scavenger |
| Benzofuran Derivative | Anticancer | Not specified | Induces apoptosis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via demethylation of its methoxy-protected precursor, (Z)-2-(3,4-dimethoxybenzylidene)-5-methoxybenzofuran-3(2H)-one, using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature. This method achieves a moderate yield (~55.7%) and retains the Z-configuration of the benzylidene group. Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of BBr₃ to precursor. For example, extended reaction times at low temperatures can minimize side reactions .
| Parameter | Condition | Impact on Yield |
|---|---|---|
| BBr₃ Equivalents | 3–5 eq. | Higher equivalents improve demethylation efficiency |
| Temperature | 0°C → RT | Prevents over-decomposition |
| Solvent | Anhydrous CH₂Cl₂ | Ensures reagent stability |
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and hydroxyl groups (δ 9.7 ppm for phenolic -OH). The Z-configuration is confirmed by coupling patterns between the benzylidene proton and adjacent substituents .
- HRMS : Validates molecular formula (e.g., [M-H]⁻ at m/z 269.0455 for C₁₅H₁₀O₅) .
- X-ray Crystallography : Resolves spatial arrangement, though limited by crystal quality. Alternative methods like NOESY may be used to infer stereochemistry .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing ≤1% DMSO. For hydrophobic environments, co-solvents like cyclodextrins or surfactants (e.g., Tween-20) enhance solubility without interfering with biological systems .
Advanced Research Questions
Q. What experimental strategies can elucidate the antioxidant mechanism of this compound?
- Answer :
-
DPPH/ABTS Assays : Quantify radical scavenging activity via UV-Vis spectroscopy.
-
Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines exposed to oxidative stress.
-
Docking Studies : Predict interactions with redox-related enzymes (e.g., NADPH oxidase) using software like AutoDock Vina. Comparative studies with analogs (e.g., dihydroxy vs. dimethoxy derivatives) reveal structure-activity relationships (SAR) .
Analog IC₅₀ (DPPH, μM) Relative Activity (Z)-5-hydroxy derivative (target compound) 12.3 High (E)-Isomer 28.7 Low Dimethoxy precursor >50 Inactive
Q. How do substituent modifications (e.g., methoxy → hydroxy) influence antiplatelet activity?
- Answer : Demethylation to phenolic -OH groups enhances hydrogen-bonding capacity, improving interactions with platelet receptors (e.g., P2Y₁₂). In vitro platelet aggregation assays (using ADP/ collagen as agonists) show a 2-fold increase in inhibition potency for the dihydroxy derivative compared to dimethoxy analogs. SAR studies suggest that electron-donating groups at C3/C4 positions are critical .
Q. What challenges arise in maintaining Z-configuration during synthesis, and how can they be mitigated?
- Answer : The Z-isomer is thermodynamically less stable than the E-form due to steric hindrance. Strategies include:
- Low-temperature reactions to minimize isomerization.
- Use of bulky catalysts (e.g., Grubbs catalyst) in ring-closing metathesis.
- Monitoring via HPLC or NMR during purification to isolate the Z-isomer .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Answer : Discrepancies often stem from poor pharmacokinetics (e.g., rapid metabolism). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
